molecular formula C21H21F2N3O4S B107683 ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate CAS No. 159811-30-0

((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate

Cat. No. B107683
M. Wt: 449.5 g/mol
InChI Key: DFWVLCJRFGIRAK-IERDGZPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, known as “((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate,” is a molecule that features a tetrahydrofuran ring as a core structure, with various substituents including a triazole, a difluorophenyl group, and a tolyl group attached to it. This compound is a stereoisomer, specifically with the 3R,5R configuration, which indicates the spatial arrangement of the substituents around the tetrahydrofuran ring .

Synthesis Analysis

The synthesis of related triazole derivatives has been explored in the literature. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde has been described. Subsequent acetylation and methylation reactions were performed to yield new compounds, which were characterized using various spectroscopic techniques . Although the exact synthesis of the compound is not detailed, the methods used for related compounds provide insight into potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of the compound reveals that the tetrahydrofuran ring adopts an envelope conformation. The substituent rings, namely the triazole, difluorophenyl, and tolyl rings, are inclined at angles of 77.88°, 83.81°, and 81.00°, respectively, to the mean plane of the tetrahydrofuran ring. This conformation and the spatial arrangement of the substituents are crucial for understanding the compound's reactivity and interactions .

Chemical Reactions Analysis

While the specific chemical reactions involving the compound have not been detailed, the presence of functional groups such as the triazole and the difluorophenyl suggest potential reactivity. For example, triazole rings are known to participate in various chemical reactions, including nucleophilic substitution and coordination with metals. The difluorophenyl group could be involved in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure and the weak intermolecular interactions it forms in the crystal lattice. The compound exhibits weak C—H⋯O and C—H⋯F hydrogen bonds, which contribute to a three-dimensional structure in the crystal, with molecules stacked along the a-axis direction. These interactions can affect the compound's solubility, melting point, and other physical properties. The acidity of related compounds has been investigated through potentiometric titrations in non-aqueous solvents, providing pKa values that are indicative of their acid-base behavior .

Scientific Research Applications

Subheading: Molecular Conformation of Tetrahydrofuran Derivatives

The compound "{(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate" exhibits a unique molecular structure. The tetrahydrofuran ring in this molecule adopts an envelope conformation, with its rings inclined at specific angles, contributing to its three-dimensional molecular architecture. In the crystal, weak C—H⋯O and C—H⋯F hydrogen bonds link the molecules into a three-dimensional structure, facilitating molecular stacking along the a-axis direction (Qing-Shuang Ma et al., 2017).

Synthesis and Chemical Reactions

Subheading: Synthesis and Applications in Radiochemistry

In radiochemistry, compounds like "6-[(S)-(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-(2-[18F]fluoroethyl)-1H-benzotriazole" and its analogs have been synthesized for potential application as PET tracers for aromatase. The synthesis involves nucleophilic fluorination steps and the compounds have shown specific radioactivity and binding in brain regions in in vitro autoradiography, indicating their potential in medical imaging and diagnostic procedures (M. Erlandsson et al., 2008).

Subheading: Novel Compounds and Their Synthesis

A new compound, tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate), has been synthesized from a multi-step reaction starting from a specific tosylate compound. This synthesis involves key steps like copper-free Huisgen cycloaddition, showcasing the compound's potential in various chemical and pharmaceutical applications (Serigne Abdou Khadir Fall et al., 2021).

properties

IUPAC Name

[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWVLCJRFGIRAK-IERDGZPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2C[C@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.